molecular formula C14H25NO2 B1467315 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 1458057-39-0

3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B1467315
CAS RN: 1458057-39-0
M. Wt: 239.35 g/mol
InChI Key: MGENFSXXIKPHOZ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one, also known as 3-CHP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyrrolidin-1-ylpropan-1-one, a member of the pyrrolidone family. 3-CHP has been studied for its ability to act as a catalyst in various synthetic processes, as well as its potential as a substrate for biological processes.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a component of the compound , is a versatile scaffold in drug discovery. It’s used to create biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . This compound could be pivotal in synthesizing novel drug candidates with selective biological activity.

Biological Activity: Stereoselectivity and Enantioselectivity

The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can lead to varied biological profiles of drug candidates. This is crucial for binding to enantioselective proteins, which can result in different therapeutic outcomes .

Pharmacokinetics: ADME/Tox Profiles

Heterocyclic compounds like those containing pyrrolidine rings are essential for modifying physicochemical parameters to achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) results for drug candidates .

Cancer Research: Anticancer Activity

Compounds derived from pyrrolidine have been synthesized and evaluated for anticancer activity against various cell lines. The structural features of such compounds, including the pyrrolidine ring, play a significant role in their efficacy as potential anticancer agents .

Synthetic Chemistry: One-Pot Multicomponent Synthesis

The pyrrolidine ring can be synthesized through one-pot multicomponent approaches, which are efficient and can yield complex molecules with potential therapeutic applications .

Chemical Biology: Target Selectivity

Bioactive molecules characterized by the pyrrolidine ring have shown target selectivity, which is essential for the development of drugs with fewer side effects and higher efficacy .

Mechanism of Action

properties

IUPAC Name

3-cyclohexyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c16-11-13-8-9-15(10-13)14(17)7-6-12-4-2-1-3-5-12/h12-13,16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGENFSXXIKPHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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